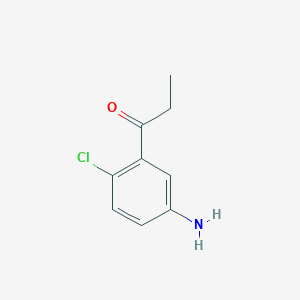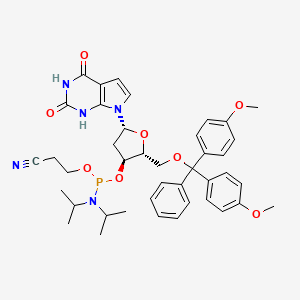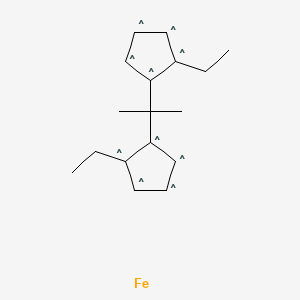![molecular formula C12H15BrN2O B1518711 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile CAS No. 1049606-74-7](/img/structure/B1518711.png)
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Übersicht
Beschreibung
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile is a complex organic compound characterized by its bromophenyl group, a dimethylamino group, and a hydroxypropanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile typically involves multiple steps, starting with the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with appropriate reagents to introduce the dimethylamino and hydroxypropanenitrile groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its structural complexity allows for interactions with various biological targets.
Medicine: In the medical field, this compound may have potential as a lead compound for drug development. Its ability to interact with biological systems makes it a candidate for further research in therapeutic applications.
Industry: Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Wirkmechanismus
The mechanism by which 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the dimethylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to desired effects.
Vergleich Mit ähnlichen Verbindungen
3-(2-Bromophenyl)-2-(2-pyridinyl)acrylonitrile
N-(2-bromophenyl)acetamide
Uniqueness: Compared to similar compounds, 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,9,12,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBGQMITZZSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C#N)C(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)








![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)


